molecular formula C20H20N2O2S B2596045 (E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 850903-32-1

(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B2596045
CAS No.: 850903-32-1
M. Wt: 352.45
InChI Key: KPNNXIHIIXLYTN-QZQOTICOSA-N
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Description

The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of organic compound known as a benzothiazole . Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of similar compounds like 6-Methoxy-3-methylbenzo[d]thiazol-2(3H)-imine hydroiodide has a molecular formula of C9H11IN2OS and a molecular weight of 322.16 .

Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of (11)C-labeled methylbenzoates for potential application in PET imaging, highlighting the utility of rapid cross-coupling reactions involving (11)C carbon monoxide for creating radiolabeled compounds, including derivatives similar to the specified compound (Takashima-Hirano et al., 2012).

Anticancer Activity

  • Novel thiazoline-tetralin derivatives were synthesized and evaluated for their anticancer potency against various cancer cell lines, indicating the potential therapeutic applications of such compounds (Turan-Zitouni et al., 2018).

Antimicrobial and Antifungal Activities

  • Another study synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These findings suggest the versatility of the chemical scaffold for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Probe for Selective Binding and Activity

  • Methyl substitution on the piperidine ring of related derivatives was investigated as a probe for selective binding and activity at the sigma(1) receptor, demonstrating the compound's relevance in neurological research and potential diagnostic applications in oncology (Berardi et al., 2005).

Fluorescent Biomolecule Labeling

  • The compound's derivatives were explored for covalent fluorescent biomolecule labeling, indicating its utility in bioanalytical chemistry for studying protein interactions and dynamics (Kostenko et al., 2006).

Properties

IUPAC Name

N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-22-17-10-9-16(24-2)12-18(17)25-20(22)21-19(23)15-8-7-13-5-3-4-6-14(13)11-15/h7-12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNNXIHIIXLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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